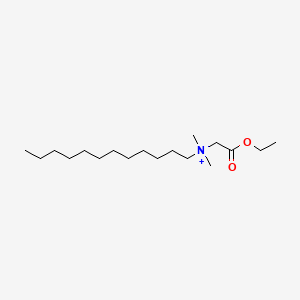
Phenamazoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenamazoline hydrochloride is a sympathomimetic agent and an antazoline derivative. It was initially developed as a vasoconstrictor, although its carbon analog functions as a vasodilator . The compound is known for its ability to constrict blood vessels, making it useful in various medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenamazoline hydrochloride typically involves the reaction of benzoxazinone derivatives with appropriate amines under controlled conditions. The reaction is carried out in the presence of glacial acetic acid and fused sodium acetate .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Phenamazoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce various substituted phenamazoline compounds .
Scientific Research Applications
Phenamazoline hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to produce various derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic uses, particularly in treating conditions involving blood vessel constriction.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Phenamazoline hydrochloride exerts its effects by stimulating alpha-adrenergic receptors, leading to vasoconstriction. This action reduces blood flow to specific areas, which can be beneficial in reducing swelling and congestion. The compound’s molecular targets include the alpha-1 adrenergic receptors, which play a crucial role in its vasoconstrictive properties .
Comparison with Similar Compounds
Antazoline: Another antazoline derivative with similar vasoconstrictive properties.
Phenylephrine: A sympathomimetic agent used for its vasoconstrictive effects.
Oxymetazoline: Known for its use in nasal decongestants due to its vasoconstrictive action.
Uniqueness: Phenamazoline hydrochloride is unique in its specific molecular structure, which allows it to interact with alpha-adrenergic receptors effectively. Its combination of vasoconstrictive properties and chemical stability makes it a valuable compound in both research and medical applications .
Properties
CAS No. |
24359-77-1 |
|---|---|
Molecular Formula |
C10H14ClN3 |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;hydrochloride |
InChI |
InChI=1S/C10H13N3.ClH/c1-2-4-9(5-3-1)13-8-10-11-6-7-12-10;/h1-5,13H,6-8H2,(H,11,12);1H |
InChI Key |
FECXJYAEMGXEBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)CNC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















